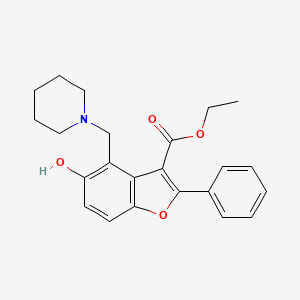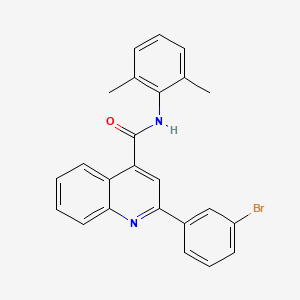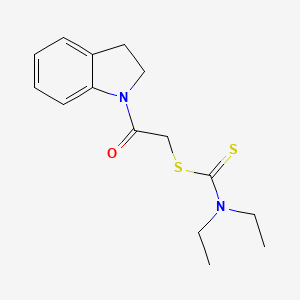![molecular formula C14H16N2O2S B11652852 Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11652852.png)
Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline ring system substituted with a sulfanyl group and an ethyl ester moiety, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid derivatives can be reacted with acid chlorides to form substituted anthranilates, which then undergo cyclization to form benzoxazinones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a suitable thiol reagent under appropriate conditions. This step typically involves the use of a base to facilitate the nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amides, other esters.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound can be used in studies to understand the biological activities of quinazoline derivatives, including their interactions with enzymes and receptors.
Medicine: Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its biological effects, such as anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-one derivatives: These compounds share the quinazoline core and have been studied for their anticonvulsant and anticancer activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 3-[(4-methylquinazolin-2-yl)sulfanyl]propanoate is unique due to the presence of both the quinazoline ring and the sulfanyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
ethyl 3-(4-methylquinazolin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-9-19-14-15-10(2)11-6-4-5-7-12(11)16-14/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
JBAKEWNZBIVKFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCSC1=NC2=CC=CC=C2C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11652795.png)

![(2Z)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11652804.png)


![N-[(Z)-Propanamido[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11652812.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11652818.png)
![2,5-Bis[(dimethylamino)methyl]-1,6-bis(4-propoxyphenyl)hexane-1,6-dione](/img/structure/B11652819.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11652824.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11652841.png)
![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652846.png)
